5-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine -

5-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-5749347
CAS Number:
Molecular Formula: C15H13F3N6OS
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a potent P2X7 antagonist with an ED50 of 2.3 mg/kg in rats. It exhibits high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. Notably, it also demonstrates a unique CYP profile and regioselective inhibition of midazolam CYP3A metabolism [].

**2. SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine] ** []

    Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. Studies showed that it decreased pulmonary and systemic arterial pressures while increasing cardiac output in rats. This compound is more potent than other Rho kinase inhibitors like Y-27632 and fasudil in lowering blood pressure. Furthermore, it demonstrated efficacy in attenuating monocrotaline-induced pulmonary hypertension in rats, suggesting its potential for treating pulmonary hypertensive disorders [].

3. (S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29) and (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35) []

    Compound Description: These compounds are potent P2X7 receptor antagonists discovered through a dipolar cycloaddition reaction/Cope elimination sequence []. Compound 29 exhibits robust P2X7 receptor occupancy at low doses in rats (ED50 = 0.06 mg/kg). Compound 35 also demonstrates strong P2X7 antagonism (ED50 = 0.07 mg/kg) but with improved solubility compared to Compound 29. This solubility advantage led to the selection of Compound 35 as a clinical candidate for assessing safety and tolerability in humans prior to investigating its potential for treating mood disorders [].

**4. N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide ** []

    Compound Description: This compound, a pyrazolo[3,4-b]pyridine derivative, was synthesized via a microwave-assisted reaction of 4-(4-chloro­benzyl­idene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol []. The compound exhibits a distinct planar conformation within the pyrazolo[3,4-b]pyridine ring system, except for two carbon atoms bearing benzamido and oxo substituents, which deviate from the plane []. Intermolecular hydrogen bonding involving one of the NH groups leads to the formation of infinite chains along the b-axis [].

**5. TA-606 [(3-pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H -tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydro imidazo[4,5-c]pyridine-4-carboxylate hydrochloride] ** []

    Compound Description: TA-606 is a prodrug-type angiotensin II (Ang II) AT1-receptor antagonist. It is rapidly metabolized into its active form, 606A, after oral administration. Studies in dogs showed that TA-606 potently inhibited Ang II-induced pressor response and exerted a significant hypotensive effect in renal hypertensive models. Compared to Losartan, another Ang II receptor antagonist, TA-606 demonstrated significantly higher potency (32 and 30 times, respectively) in these assays [].

**6. EXP3174 [2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid] ** []

    Compound Description: EXP3174 is the active metabolite of Losartan, a widely used Angiotensin II receptor blocker. It exhibits potent antagonistic activity at the AT1 receptor, a key player in the renin-angiotensin system. Studies have demonstrated the cardioprotective effects of EXP3174, particularly in reducing myocardial infarct size in mice subjected to ischemia-reperfusion injury []. This protective effect is attributed to the activation of AT2 receptors and the kallikrein-kinin system following AT1 receptor blockade by EXP3174 [].

**7. PD123,319 [S-(+)-1-([4-(dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid] ** [, ]

**8. 606A [2-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7- tetrahydro imidazo [4,5-c]pyridine-4-carboxylic acid disodium salt] ** []

    Compound Description: 606A, the active metabolite of TA-606, is a potent AT1-receptor antagonist. Chronic treatment with 606A in stroke-prone spontaneously hypertensive rats (SHRSP) resulted in significant improvements in various cardiovascular parameters []. The treatment effectively lowered blood pressure, reduced cardiac weight and left ventricular wall thickness, and improved endothelium-dependent relaxation in the aorta. Moreover, 606A treatment led to enhanced renal function, as indicated by reduced protein excretion []. These findings highlight the therapeutic potential of 606A in managing hypertension and mitigating its associated cardiac, renal, and vascular complications [].

**9. 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974) ** []

    Compound Description: CV-11974 is classified as an AT1 receptor antagonist. In studies involving vascular smooth muscle cells (VSMC), CV-11974 effectively blocked the inhibitory effects of angiotensin II (AII) on cytokine-stimulated NO production []. This finding suggests that AII, through its interaction with AT1 receptors, can suppress the expression of iNOS (inducible nitric oxide synthase) induced by inflammatory cytokines like interleukin 1β (IL1β) and tumor necrosis factor-alpha (TNFα) []. Therefore, AT1 receptor antagonists like CV-11974 may have a role in modulating the development of vascular lesions by counteracting the inhibitory influence of AII on NO production.

Properties

Product Name

5-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone

Molecular Formula

C15H13F3N6OS

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C15H13F3N6OS/c1-8-4-12(15(16,17)18)24(22-8)14-21-11(6-26-14)13(25)23-3-2-9-10(5-23)20-7-19-9/h4,6-7H,2-3,5H2,1H3,(H,19,20)

InChI Key

RKKOUWHIHTWTFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N3CCC4=C(C3)NC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.